molecular formula C15H15BrN2O4 B3572562 N-(4-BROMOPHENYL)-N-(4,5-DIMETHOXY-2-NITROBENZYL)AMINE

N-(4-BROMOPHENYL)-N-(4,5-DIMETHOXY-2-NITROBENZYL)AMINE

Cat. No.: B3572562
M. Wt: 367.19 g/mol
InChI Key: BKZHUBZFKUEWLN-UHFFFAOYSA-N
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Description

“(4-bromophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine” is a derivative of 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB). The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs .


Synthesis Analysis

The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, which is a key component of the compound, has been reported using 6-nitroveratraldehyde as a starting reagent . DMNB bromide is a suitable reagent used in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms a caged vanilloid .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group attached to a 4,5-dimethoxy-2-nitrobenzyl group. The linear formula is O2NC6H2(OCH3)2CH2Br .


Chemical Reactions Analysis

This compound can be used in the synthesis of various other compounds. For example, it can be used to synthesize 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, a DMNB-caged aldehyde .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 276.08 . It has a melting point of 131-133 °C .

Mechanism of Action

The mechanism of action of this compound is related to its use as a photolabile protecting group in caging technology. This allows for the controlled release of the active compound when exposed to light .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity with a single exposure, particularly affecting the respiratory system .

Future Directions

As a photolabile protecting group, this compound has potential applications in the development of pro-drugs and other pharmaceuticals. Its use in caging technology could allow for more precise control over drug delivery, opening up new possibilities for treatment strategies .

Properties

IUPAC Name

4-bromo-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c1-21-14-7-10(13(18(19)20)8-15(14)22-2)9-17-12-5-3-11(16)4-6-12/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHUBZFKUEWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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